4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole (4-AMPT) is a synthetic pyrazole compound that has recently been studied for its potential use in a variety of scientific research applications. 4-AMPT is a relatively new compound that has been developed in the past few years and has been studied for its potential to provide a range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
The synthesis of hybrid compounds containing substituted (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones demonstrates promising antimicrobial activity against fungal and bacterial strains. These compounds, produced via microwave-assisted synthesis, highlight the potential of thiophene and pyrazole scaffolds in developing new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Antidepressant Activity
The antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides has been investigated, with compounds showing significant reduction in immobility time in animal models, suggesting their potential use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Anti-inflammatory and Antioxidant Activities
A study on the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives from a thiophene-containing starting compound revealed potent anti-inflammatory and antioxidant activities in both in vitro and in vivo models. These findings underscore the biological efficacy of thiophene moieties in bioactive molecules (Shehab, Abdellattif, & Mouneir, 2018).
Antitumor Agents
The development of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes showcased promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research illustrates the potential of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).
Heterocyclic Synthesis
Explorations into heterocyclic synthesis using thiophenylhydrazonoacetates have generated diverse derivatives like pyrazole, isoxazole, pyrimidine, and triazine, expanding the scope of thiophene applications in medicinal chemistry and drug discovery (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
properties
IUPAC Name |
4-(azidomethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-4-16-7-10(6-13-15-12)11(14-16)9-3-5-17-8-9/h1,3,5,7-8H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAQSNGZZLBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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